molecular formula C18H19NO B12432533 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole

4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole

Cat. No.: B12432533
M. Wt: 265.3 g/mol
InChI Key: VKRFGUWKDCHECY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a benzyloxy group attached to the fourth position of the indole ring, with ethyl and methyl substituents at the second and sixth positions, respectively. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key biological processes.

    Signal transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole is unique due to the combination of its benzyloxy, ethyl, and methyl substituents on the indole ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2-ethyl-6-methyl-4-phenylmethoxy-1H-indole

InChI

InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3

InChI Key

VKRFGUWKDCHECY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C

Origin of Product

United States

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